Superior Potency in Functional Calcium Mobilization Assays Compared to Clinical Benchmark AMD3100
IT1t dihydrochloride demonstrates significantly greater potency in inhibiting CXCL12-induced calcium flux, a key functional assay of CXCR4 activation, when compared directly to the FDA-approved CXCR4 antagonist AMD3100 (plerixafor) . The IC50 value for IT1t is 1.1 nM, representing an approximately 520-fold higher potency than the 572 nM IC50 reported for AMD3100 in a comparable cell-based assay [1].
| Evidence Dimension | Inhibition of CXCL12-induced calcium flux (IC50) |
|---|---|
| Target Compound Data | 1.1 nM |
| Comparator Or Baseline | AMD3100 (plerixafor): 572 nM |
| Quantified Difference | IT1t is ~520-fold more potent |
| Conditions | CEM cells for IT1t; CCRF-CEM T-cells for AMD3100 |
Why This Matters
This substantial potency advantage allows for the use of lower compound concentrations in vitro, reducing the risk of off-target effects and conserving expensive reagents, which is critical for high-throughput screening and mechanistic studies.
- [1] Fricker, S.P., Anastassov, V., Cox, J., Darkes, M.C., Grujic, O., Idzan, S.R., Labrecque, J., Lau, G., Mosi, R.M., Nelson, K.L., Qin, L., Santucci, Z., Wong, R.S., & Bridger, G.J. (2006). Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4. Biochemical Pharmacology, 72(5), 588-596. View Source
